molecular formula C18H22O7 B11054290 methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate CAS No. 889952-84-5

methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate

Cat. No.: B11054290
CAS No.: 889952-84-5
M. Wt: 350.4 g/mol
InChI Key: SUCOMIFIMIQSRV-UHFFFAOYSA-N
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Description

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is a complex organic compound with the molecular formula C16H20O6. It is known for its unique structure, which includes a pyran ring and multiple methoxy groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethoxyphenylacetate
  • 3,4-Dimethoxybenzeneacetic acid methyl ester
  • Methyl homoveratrate

Uniqueness

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is unique due to its pyran ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry[8][8].

Biological Activity

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20O6
  • Molecular Weight : 308.33 g/mol
  • Structure : The compound features a tetrahydropyran ring with methoxy and dimethyl substituents that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which is crucial in neutralizing free radicals. A study on related compounds demonstrated that they effectively scavenge reactive oxygen species (ROS), thus potentially reducing oxidative stress in biological systems .

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups likely play a role in electron donation, facilitating the neutralization of free radicals.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammatory processes, suggesting a potential anti-inflammatory effect.
  • Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, affecting membrane fluidity and function.

Case Studies

  • Antioxidant Efficacy : A study conducted on a series of methoxy-substituted phenolic compounds showed that those with structural similarities to this compound exhibited IC50 values significantly lower than those of standard antioxidants like ascorbic acid .
  • Antimicrobial Testing : In a comparative study on various derivatives of tetrahydropyran compounds, this compound was found to be effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntioxidantSignificant ROS scavenging
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryPotential enzyme inhibition

Properties

CAS No.

889952-84-5

Molecular Formula

C18H22O7

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxooxan-3-yl]acetate

InChI

InChI=1S/C18H22O7/c1-18(2)16(20)11(9-14(19)24-5)15(25-17(18)21)10-6-7-12(22-3)13(8-10)23-4/h6-8,11,15H,9H2,1-5H3

InChI Key

SUCOMIFIMIQSRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(C(OC1=O)C2=CC(=C(C=C2)OC)OC)CC(=O)OC)C

Origin of Product

United States

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